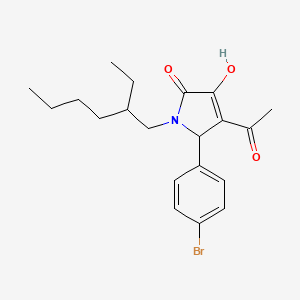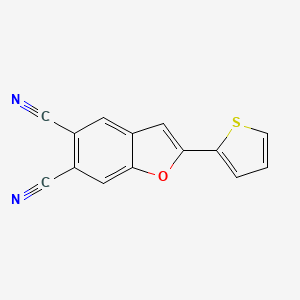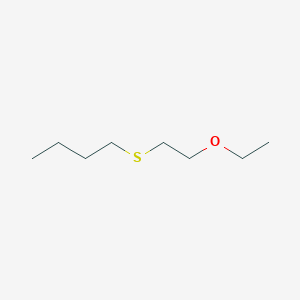![molecular formula C18H15N5O2 B11059563 {4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11059563.png)
{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone: TQX , belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds have drawn interest due to their diverse biological activities. TQX combines the quinoxaline scaffold with a triazole ring, making it an intriguing candidate for further exploration.
Preparation Methods
TQX can be synthesized via aromatic nucleophilic substitution reactions. Here’s a synthetic route:
- Start with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine .
- React it with various amines and triazole-2-thiol to introduce substituents at the 8-position.
- Optimize reaction conditions to achieve high yields.
Industrial production methods may involve scalable processes, but specific details are proprietary.
Chemical Reactions Analysis
TQX undergoes various reactions:
Oxidation: TQX can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of TQX may yield different intermediates.
Substitution: Substituents at the 8-position can be modified using nucleophiles. Common reagents include amines, thiols, and halides.
Major products:
TQX derivatives: Variants with diverse functional groups.
Isosteres: For example, pyrimido-quinoxaline.
Scientific Research Applications
TQX’s applications span multiple fields:
Chemistry: As a scaffold for drug design.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential antiviral and antimicrobial properties.
Industry: Exploration of its use in materials science.
Mechanism of Action
TQX’s effects likely involve:
DNA intercalation: Relevant for anticancer activity.
Molecular targets: Further studies needed.
Comparison with Similar Compounds
TQX stands out due to its unique fusion of quinoxaline and triazole rings. Similar compounds include other [1,2,4]triazolo[4,3-a]quinoxalines and related heterocycles.
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[4-(2-hydroxyethylamino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15N5O2/c24-9-8-19-17-18-22-20-11-23(18)15-10-13(6-7-14(15)21-17)16(25)12-4-2-1-3-5-12/h1-7,10-11,24H,8-9H2,(H,19,21) |
InChI Key |
JAGNVDANXKZSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C4=NN=CN34)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11059487.png)
![(1Z)-N'-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11059488.png)

![5-O-[(4-chlorophenyl)carbonyl]-3-C-ethynyl-1,2-O-(1-methylethylidene)pentofuranose](/img/structure/B11059498.png)
![N-{1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide](/img/structure/B11059506.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(pyrrolidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11059509.png)
![4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine](/img/structure/B11059516.png)
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11059526.png)

![7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11059532.png)
![4-(3-chloro-4-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11059533.png)



